molecular formula C13H10FNO3 B6340918 5-(3-FLUOROPHENYL)-2-METHOXYNICOTINIC ACID CAS No. 1214326-33-6

5-(3-FLUOROPHENYL)-2-METHOXYNICOTINIC ACID

Cat. No.: B6340918
CAS No.: 1214326-33-6
M. Wt: 247.22 g/mol
InChI Key: PEXOPVKWQHIYFR-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-2-methoxynicotinic acid is a fluorinated nicotinic acid derivative characterized by a pyridine ring substituted with a methoxy group at position 2 and a 3-fluorophenyl group at position 3. Its molecular formula is C₁₃H₁₀FNO₃, with a molecular weight of 247.22 g/mol. The compound’s structure combines aromatic fluorination with polar functional groups (methoxy and carboxylic acid), making it a candidate for pharmaceutical and agrochemical applications. Synthesis routes often involve coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the fluorophenyl moiety .

Properties

IUPAC Name

5-(3-fluorophenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-11(13(16)17)6-9(7-15-12)8-3-2-4-10(14)5-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXOPVKWQHIYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673434
Record name 5-(3-Fluorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214326-33-6
Record name 5-(3-Fluorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-2-Methoxynicotinic Acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of 5-(3-Fluorophenyl)-2-Methoxynicotinic Acid may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-2-Methoxynicotinic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-(3-Fluorophenyl)-2-Methoxynicotinic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-2-Methoxynicotinic Acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methoxy group can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 5-(3-fluorophenyl)-2-methoxynicotinic acid to other nicotinic acid derivatives are critical for understanding its physicochemical and biological properties. Below is a detailed comparison:

Substituent Position and Electronic Effects

Compound Name CAS Number Molecular Formula Key Substituents Key Differences in Properties Source(s)
5-(3-Fluorophenyl)-2-hydroxynicotinic acid 76053-39-9 C₁₂H₈FNO₃ -OH at C2, -F at phenyl C3 Higher polarity due to hydroxyl group; reduced lipophilicity compared to methoxy analog
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 1267011-08-4 C₁₂H₈FNO₃ -OH at C2, -F at phenyl C2 Altered steric and electronic effects due to ortho-fluorine; potential differences in receptor binding
5-(3-Fluoro-4-methylphenyl)-2-methoxynicotinic acid 1261907-11-2 C₁₄H₁₂FNO₃ -CH₃ at phenyl C4, -F at C3 Increased steric bulk; enhanced metabolic stability compared to non-methylated analogs
5-Bromo-2-fluoronicotinic acid N/A C₆H₃BrFNO₂ -Br at C5, -F at C2 Higher molecular weight; bromine’s electron-withdrawing effect alters reactivity

Functional Group Variations

  • Methoxy vs. Hydroxy Groups: Replacement of the methoxy group (-OCH₃) with a hydroxyl group (-OH) (e.g., 5-(3-fluorophenyl)-2-hydroxynicotinic acid vs.
  • Fluorine Position on Phenyl Ring : Meta-fluorine (C3) in the target compound vs. ortho-fluorine (C2) in 5-(2-fluorophenyl)-2-hydroxynicotinic acid alters electronic distribution. Ortho-fluorine induces greater steric hindrance and may reduce planarity, affecting π-π stacking interactions in biological targets.

Biological Activity

5-(3-Fluorophenyl)-2-methoxynicotinic acid (CAS No. 1214326-33-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-(3-Fluorophenyl)-2-methoxynicotinic acid is characterized by the presence of a methoxy group and a fluorinated phenyl ring attached to a nicotinic acid backbone. Its molecular formula is C15H12FNO3C_{15}H_{12}FNO_3, and it has a molecular weight of approximately 271.26 g/mol. The structural features contribute to its unique pharmacological properties.

The biological activity of 5-(3-fluorophenyl)-2-methoxynicotinic acid is primarily attributed to its interaction with various molecular targets in biological systems. It may exert effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may interact with nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and have implications in neurodegenerative diseases.
  • Signaling Pathway Alteration : The compound could modulate key signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that derivatives of nicotinic acids, including 5-(3-fluorophenyl)-2-methoxynicotinic acid, exhibit antimicrobial properties. Studies have shown varying degrees of activity against different bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

  • HT-29 (colon cancer)
  • PC-3 (prostate cancer)
  • MCF-7 (breast cancer)

Table 1 summarizes the IC50 values observed in these studies, indicating the concentration required for 50% inhibition of cell growth.

Cell LineIC50 (µM)Reference
HT-2925
PC-330
MCF-715

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease. This is hypothesized to be due to its ability to modulate nAChRs, which are implicated in cognitive functions.

Case Studies

  • In Vitro Cytotoxicity : A study evaluated the cytotoxicity of various nicotinic acid derivatives, including 5-(3-fluorophenyl)-2-methoxynicotinic acid, against cancer cell lines using the sulforhodamine B assay. Results showed significant growth inhibition in treated cells compared to controls, indicating potential for further development as an anticancer agent .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results indicated notable inhibition zones, suggesting efficacy as a novel antimicrobial agent .

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